![molecular formula C20H19ClN2O B2415771 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol CAS No. 315697-75-7](/img/structure/B2415771.png)
7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol” is a chemical compound with the molecular formula C20H19ClN2O and a molecular weight of 338.84 . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of quinoline derivatives, which includes “7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol”, has been a subject of interest in medicinal chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure also includes a quinoline moiety, which is a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Scientific Research Applications
Anti-corrosion Applications
The anti-corrosion potency of 8-hydroxyquinoline derivatives, including structures similar to 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol, has been investigated for mild steel protection in acidic mediums. Studies using weight loss and electrochemical techniques have shown significant efficacy in preventing corrosion, highlighting their potential in industrial applications such as in coatings or additives to prevent metal degradation. The effectiveness of these compounds is attributed to their ability to form a protective layer on the metal surface, reducing its interaction with corrosive agents (Dhaybia Douche et al., 2020).
Antibacterial Properties
Transition metal complexes with 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol have demonstrated promising antibacterial activity. The compound's ability to form stable complexes with metals like Copper, Nickel, and Zinc enhances its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. This suggests its potential for development into new antibacterial agents, offering a novel approach to combat resistant microbial strains (M. S. Tihile & G. Chaudhari, 2020).
Tautomeric Bistable Switches
Investigations into 7-hydroxyquinoline based Schiff bases, similar in structure to 7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol, have shown their potential as tautomeric bistable switches. These compounds exhibit unique spectral properties, indicating their suitability for applications in molecular electronics. The ability of these molecules to exist in multiple tautomeric forms and undergo intramolecular proton transfer makes them interesting candidates for the development of molecular switches or sensors (A. Georgiev et al., 2021).
Future Directions
The future directions for research on “7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol” could involve further exploration of its synthesis protocols, investigation of its mechanism of action, and assessment of its potential therapeutic applications. Given the wide range of biological activities exhibited by quinoline derivatives, this compound may hold promise for the development of new therapeutic agents .
properties
IUPAC Name |
7-[(4-chlorophenyl)-pyrrolidin-1-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-16-8-5-15(6-9-16)19(23-12-1-2-13-23)17-10-7-14-4-3-11-22-18(14)20(17)24/h3-11,19,24H,1-2,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIGNVDJSCDPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=C(C=C2)Cl)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-5-bromo-2-chlorobenzamide](/img/structure/B2415689.png)
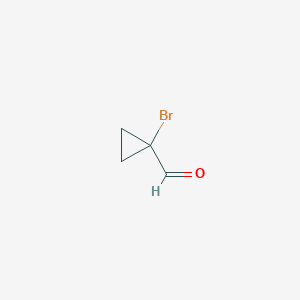
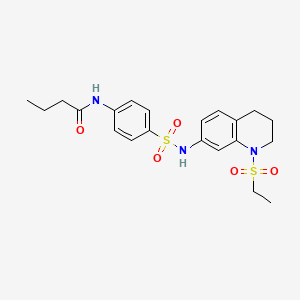
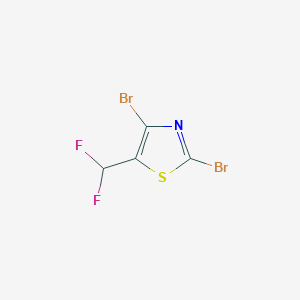
![N-(cyclopropylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2415697.png)
![N'-(5-Methyl-1,2-oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2415700.png)
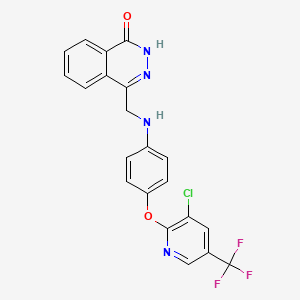
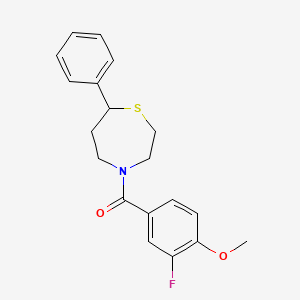
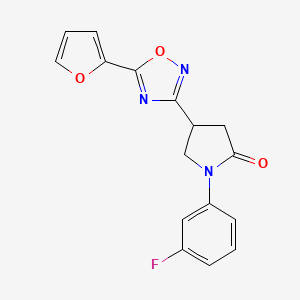
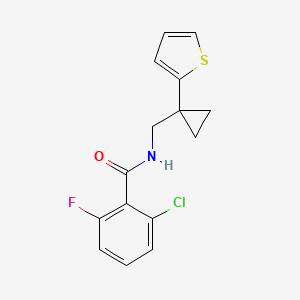
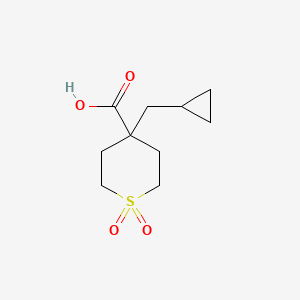
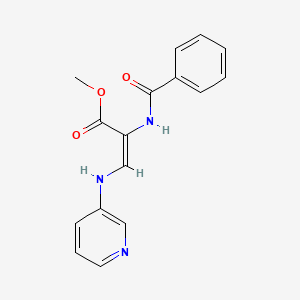
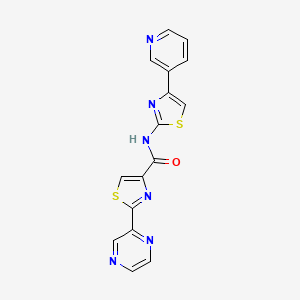
![4-(4-(dimethylamino)phenyl)-6-(2-morpholinoethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2415710.png)